An In-depth Technical Guide to Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 1260178-65-1)
An In-depth Technical Guide to Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (CAS 1260178-65-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the pyrimidine scaffold holds a position of prominence, gracing the structures of a multitude of biologically active molecules. This guide delves into the technical intricacies of a particularly valuable derivative: Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate. While specific data for this compound remains somewhat niche, its structural motifs suggest a high potential as a key intermediate in the synthesis of novel pharmaceuticals. This document aims to provide a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to harness its synthetic utility.
Physicochemical Properties and Structural Elucidation
While experimentally determined physical and spectroscopic data for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate are not widely available in public literature, we can infer its characteristics based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate and Related Analogues
| Property | Value (Predicted or from Analogues) | Source/Analogue |
| Molecular Formula | C₈H₉ClN₂O₃ | - |
| Molecular Weight | 216.62 g/mol | - |
| Appearance | Likely a white to off-white solid | [1] |
| Melting Point | 60-63 °C (for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate) | [1] |
| Boiling Point | 132°C @ 0.4 mmHg (for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate) | [1] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF. | - |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 4.0 ppm), a quartet and a triplet for the ethyl ester group (around 4.4 and 1.4 ppm, respectively), and a singlet for the pyrimidine proton.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the pyrimidine ring (with the carbon attached to chlorine being significantly deshielded), the methoxy carbon, and the ethyl group carbons.
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IR Spectroscopy: Key infrared absorption bands would include C=O stretching for the ester (around 1720 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1600-1400 cm⁻¹ region), and C-O stretching for the methoxy and ester groups.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
Synthesis of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate: A Detailed Protocol
A two-step synthetic pathway for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has been described in the patent literature[2]. This method provides a clear and reproducible route to this valuable intermediate.
Caption: Synthetic workflow for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-methylthio-4-methoxypyrimidine-5-carboxylate [2]
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Dissolve Ethyl 2-methylthio-4-chloropyrimidine-5-carboxylate (1.0 eq) in methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sodium hydroxide (1.0 eq) in methanol to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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The product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate [2]
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Dissolve the crude Ethyl 2-methylthio-4-methoxypyrimidine-5-carboxylate from Step 1 in dichloromethane.
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Cool the solution to 0 °C.
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Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 3 hours.
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Monitor the reaction by TLC.
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After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Reactivity and Synthetic Utility
The chemical reactivity of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and carboxylate substituents. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
Caption: General scheme of nucleophilic substitution on the title compound.
This reactivity opens up a vast chemical space for the synthesis of diverse derivatives. A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide range of functionalized pyrimidines. This versatility is a key reason for its utility as a building block in drug discovery[3].
Potential Transformations:
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Amination: Reaction with primary or secondary amines can introduce diverse amino groups at the 2-position, a common strategy in the development of kinase inhibitors.
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Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base can yield the corresponding ethers.
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Thiolation: Reaction with thiols provides access to 2-thioether derivatives.
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Cross-Coupling Reactions: The chloro-substituent can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively.
Applications in Drug Development: A Scaffold of Promise
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can bind to biological targets with high affinity and selectivity.
Potential Therapeutic Areas:
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Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a pyrimidine core. The 2-amino-pyrimidine motif is particularly prevalent in molecules targeting various kinases involved in cell signaling pathways that are often dysregulated in cancer.
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Antiviral Agents: Pyrimidine nucleoside analogues are a major class of antiviral drugs. While the title compound is not a nucleoside itself, its pyrimidine ring can be incorporated into non-nucleoside inhibitors of viral enzymes.
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Antibacterial Agents: The pyrimidine ring is also found in some antibacterial agents. The functionalization of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate could lead to the discovery of novel compounds with antibacterial activity.
Safety and Handling
While a comprehensive toxicological profile for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on the Safety Data Sheet for the CAS number 1260178-65-1, the compound has no known hazards under GHS classification[4]. However, it is always recommended to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
Conclusion: A Building Block with Untapped Potential
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate represents a versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. Its straightforward synthesis and the reactivity of the 2-chloro substituent make it an attractive starting material for drug discovery programs targeting a range of diseases. While specific biological data on the title compound itself is limited, the proven track record of the pyrimidine scaffold in medicinal chemistry underscores its potential. Further exploration of the chemical space accessible from this intermediate is likely to yield novel compounds with significant therapeutic promise.
References
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2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
-
Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40 - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
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Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved January 26, 2026, from [Link]
- CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents. (n.d.).
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CAS No : 22536-63-6 | Product Name : 2-Chloro-4-methoxypyrimidine | Pharmaffiliates. (n.d.). Retrieved January 26, 2026, from [Link]
- Safety Data Sheet for CAS 1260178-65-1. (n.d.). Retrieved January 26, 2026, from a supplier's website such as Combi-Blocks.
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2-chloropyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
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2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]
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